2-bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrrole and pyridine moiety. Its molecular formula is C₇H₅BrN₂, with a molecular weight of approximately 197.03 g/mol. This compound is notable for its bromine substitution at the second position of the pyrrole ring, which significantly influences its chemical reactivity and biological activity. The compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
The chemical reactivity of 2-bromo-1H-pyrrolo[2,3-c]pyridine is primarily attributed to the presence of the bromine atom, which can participate in various nucleophilic substitution reactions. Key reactions include:
2-bromo-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in modulating drug metabolism and interactions . Furthermore, its structural features make it a candidate for further development in the field of medicinal chemistry.
The synthesis of 2-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:
The applications of 2-bromo-1H-pyrrolo[2,3-c]pyridine span various fields:
Studies on the interactions of 2-bromo-1H-pyrrolo[2,3-c]pyridine with biological targets have shown promising results. Its role as a CYP1A2 inhibitor indicates potential interactions with other drugs metabolized by this enzyme, suggesting implications for drug-drug interactions and pharmacokinetics. Further research is needed to elucidate its full interaction profile and therapeutic potential.
Several compounds share structural similarities with 2-bromo-1H-pyrrolo[2,3-c]pyridine. A comparison highlights its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
5-bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.77 | Bromine at position five |
6-bromo-1H-pyrrolo[3,2-c]pyridine | 1000342-71-1 | 0.79 | Bromine at position six |
5-bromo-N,N-dimethylpyridin-3-amine | 39856-56-9 | 0.78 | Dimethyl substitution |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 1150617-52-9 | 0.78 | Methyl group at position four |
The uniqueness of 2-bromo-1H-pyrrolo[2,3-c]pyridine lies in its specific bromination pattern and the resulting biological activity that differentiates it from these similar compounds.
The synthesis of pyrrolopyridine derivatives dates to the mid-20th century, with 2-bromo-1H-pyrrolo[2,3-c]pyridine gaining prominence in the 2000s as advances in cross-coupling reactions enabled efficient functionalization of its brominated scaffold. Early work focused on its structural elucidation, with X-ray crystallography confirming the planar fused-ring system and bromine’s position at the 2-carbon. The compound’s commercial availability since the 2010s (CAS 885272-38-8) accelerated its adoption in drug discovery programs targeting neurological disorders and cancer.
As a member of the azaindole family, this compound combines the electron-rich pyrrole ring and electron-deficient pyridine moiety, creating unique electronic properties. The bromine atom at position 2 serves as a leaving group, facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine substituents. Its π-deficient nature enhances stability compared to indole analogs, making it suitable for reactions requiring harsh conditions.
Among pyrrolopyridine isomers, the [2,3-c] fusion pattern exhibits distinct reactivity due to the proximity of the nitrogen atoms. This geometry allows for hydrogen bonding interactions critical in biological systems, as seen in its incorporation into fibroblast growth factor receptor (FGFR) inhibitors and acetyl-CoA carboxylase (ACC) inhibitors. Over 15% of recent pyrrolopyridine patents feature brominated derivatives, underscoring their industrial relevance.